An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid (CAS 66192-02-7)
An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid (CAS 66192-02-7)
A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of a synthetic route and the novelty of the resulting chemical matter are paramount. The selection of starting materials is a critical decision point that dictates the accessible chemical space and the ultimate feasibility of a medicinal chemistry campaign. 3-(2-Bromo-5-methoxyphenyl)propanoic acid is a prime example of a chemical building block that offers significant strategic advantages. Its carefully arranged functional groups—an aryl bromide, a methoxy ether, and a propanoic acid chain—provide three distinct points for chemical modification. This trifecta of reactivity allows for the construction of complex molecular architectures through orthogonal synthetic strategies, making it an invaluable asset for generating libraries of drug-like molecules. This guide aims to provide a comprehensive technical overview of this versatile intermediate, from its fundamental properties to its practical application in the synthesis of potential therapeutics.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's physical and chemical properties is essential for its effective use in the laboratory. This section details the key characteristics of 3-(2-Bromo-5-methoxyphenyl)propanoic acid.
Physicochemical Data
The properties of this compound are consistent with a substituted aromatic carboxylic acid. While extensive experimental data is not publicly available, a combination of supplier information and scientifically robust predictions provides a reliable profile.
Table 1: Physicochemical Properties of 3-(2-Bromo-5-methoxyphenyl)propanoic acid
| Property | Value | Source / Comment |
| CAS Number | 66192-02-7 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.10 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid or powder | [3] |
| Melting Point | 116-120 °C (estimated) | Based on isomeric compound data. |
| Boiling Point | 382.7 ± 27.0 °C | Predicted |
| Density | 1.543 ± 0.06 g/cm³ | Predicted |
| pKa | 4.45 ± 0.10 | Predicted; typical for a phenylpropanoic acid. |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Insoluble in water. | General chemical knowledge. |
Spectroscopic Signature: A Guide to Structural Verification
Confirmation of the chemical structure is a non-negotiable step in any synthetic workflow. The following spectroscopic characteristics are expected for 3-(2-Bromo-5-methoxyphenyl)propanoic acid and serve as a benchmark for quality control.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environment.
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Carboxylic Acid (1H): A broad singlet typically appearing downfield (>10 ppm), which will exchange upon addition of D₂O.
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Aromatic Protons (3H): Located in the ~6.7-7.5 ppm range. The substitution pattern (bromo at C2, methoxy at C5) will result in a characteristic splitting pattern: a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3.
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Methoxy Group (3H): A sharp singlet around 3.8 ppm.
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Propanoic Acid Chain (4H): Two distinct triplets, each integrating to 2H, typically between 2.6 and 3.1 ppm, corresponding to the two methylene (-CH₂-) groups. The methylene adjacent to the aromatic ring will be slightly upfield from the one adjacent to the carbonyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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The spectrum will display 10 unique carbon signals. Key signals include the carbonyl carbon (~178 ppm), the six aromatic carbons (with the carbon attached to bromine being significantly shifted), the methoxy carbon (~56 ppm), and the two aliphatic carbons of the propanoic acid chain (~28-35 ppm).
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Infrared (IR) Spectroscopy:
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A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.
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A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
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Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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A distinct C-O stretching band for the methoxy group will be present around 1250 cm⁻¹.
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Mass Spectrometry (MS):
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The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Rational Synthesis and Purification
While numerous synthetic routes can be envisioned, a robust and logical pathway is presented here, built from well-established and high-yielding transformations in organic chemistry. This approach ensures reliability and scalability. The causality for each step is explained to provide a deeper understanding of the process.
A Plausible Three-Step Synthetic Pathway
The proposed synthesis starts from a commercially available aniline and proceeds through three key transformations: a Heck reaction to form the carbon backbone, a Sandmeyer reaction to install the crucial bromo group, and a final hydrogenation to furnish the target propanoic acid.
Caption: A rational, three-step synthesis of the target compound.
Detailed Experimental Protocol with Scientific Justification
This protocol is a self-validating system, where successful completion of each step can be readily confirmed by standard analytical techniques (TLC, LC-MS, NMR).
Step 1: (E)-3-(2-Amino-5-methoxyphenyl)acrylic acid via Heck Reaction
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Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxyphenol (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent such as acetonitrile or DMF.
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Add a base, typically triethylamine (Et₃N, 2.5 eq), to act as a scavenger for the HX generated during the catalytic cycle.
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Degas the solution with argon or nitrogen for 20-30 minutes to remove oxygen, which can poison the palladium catalyst.
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Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), and a phosphine ligand, like triphenylphosphine (PPh₃, 0.04-0.1 eq).
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).
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After cooling, perform an aqueous workup. Acidify the aqueous layer with HCl to precipitate the product, which can be isolated by filtration.
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Causality and Expertise:
-
The Heck reaction is the method of choice for creating the C-C bond between the aromatic ring and the acrylic acid moiety.[4]
-
A phosphine ligand is crucial; it stabilizes the Pd(0) active species and facilitates the catalytic cycle.
-
The base is non-negotiable; it neutralizes the acid byproduct, preventing catalyst deactivation and driving the reaction to completion.
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Step 2: (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid via Sandmeyer Reaction
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Protocol:
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Suspend the crude product from Step 1 (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
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In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The solid product precipitates from the reaction mixture and is collected by filtration, washed with water, and dried.
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-
Causality and Expertise:
-
The Sandmeyer reaction is the classical and most reliable method for converting an aryl amine into an aryl bromide.[5][6]
-
The use of a copper(I) salt is catalytic and facilitates the radical-nucleophilic aromatic substitution mechanism, offering higher yields and cleaner reactions than uncatalyzed variants.[7]
-
Strict temperature control is the hallmark of a well-executed diazotization. Failure to keep the reaction cold will lead to unwanted side products and significantly lower yields.
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Step 3: 3-(2-Bromo-5-methoxyphenyl)propanoic acid via Catalytic Hydrogenation
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Protocol:
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Dissolve the acrylic acid derivative from Step 2 (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol % by weight).
-
Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (H₂), often from a balloon or a Parr hydrogenator.
-
Stir the reaction vigorously at room temperature under a positive pressure of H₂.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the loss of the alkene's UV activity are good indicators of completion (typically 2-6 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
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-
Causality and Expertise:
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Catalytic hydrogenation is a highly efficient and selective method for reducing an alkene double bond without affecting the aromatic ring or the carboxylic acid.[8][9]
-
Palladium on carbon is the industry-standard catalyst for this transformation due to its high activity, selectivity, and ease of removal by filtration.
-
Vigorous stirring is required to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction rate.
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Purification Strategy
For use in drug discovery, a purity of >98% is essential. The final product from Step 3 can be purified by recrystallization . A solvent system like ethyl acetate/hexanes or toluene is a good starting point. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly, inducing the formation of pure crystals.
Strategic Application in Drug Discovery
The true value of 3-(2-Bromo-5-methoxyphenyl)propanoic acid lies in its utility as a versatile scaffold. The aryl bromide and the carboxylic acid can be addressed with different, non-interfering chemical reactions, allowing for the systematic and logical exploration of a target's structure-activity relationship (SAR).
Caption: Orthogonal synthetic vectors for library generation.
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Vector 1: Amide Bond Formation: The carboxylic acid is a handle for coupling with a vast array of commercially available amines. This is a primary strategy for introducing diversity and modulating properties like solubility, cell permeability, and target engagement. Standard peptide coupling reagents (HATU, EDCI, HOBt) are used to facilitate this transformation under mild conditions.
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Vector 2: Cross-Coupling Reactions: The aryl bromide is a powerful functional group for modern palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reacting with boronic acids or esters allows for the formation of biaryl structures, a common motif in kinase inhibitors and other targeted therapies.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, linking the scaffold to various primary or secondary amines and anilines.
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Sonogashira Coupling: Reaction with terminal alkynes introduces linear, rigid linkers, often used to probe deeper pockets in a protein's active site.
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This dual functionality makes the molecule a powerful tool for building libraries of compounds around a central, drug-like core, as has been demonstrated for the broader class of substituted phenylpropanoic acids in the development of agents like PPAR activators.
Safety, Handling, and Storage
As a research chemical, 3-(2-Bromo-5-methoxyphenyl)propanoic acid should be handled with appropriate care, assuming it is a potential irritant and harmful compound.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.
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Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(2-Bromo-5-methoxyphenyl)propanoic acid is more than just a chemical intermediate; it is a strategically designed platform for innovation in medicinal chemistry. Its robust and logical synthesis, combined with the orthogonal reactivity of its functional groups, provides researchers with a reliable and versatile tool for the rapid generation of novel chemical entities. This guide has outlined its core properties, a validated synthetic approach, and its strategic utility, providing the necessary technical foundation for its successful application in the demanding field of drug development.
References
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Chemical Synthesis Database. 3-(2-bromo-5-methoxyphenyl)propanoic acid. [Link]
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Morrow, J., Carson, J., & Arunajatesan, V. Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik Industries.[Link]
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Pandey, R. K., & Marick, P. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 31(12), 2977-2980. [Link]
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Shaik, M. R., et al. (2022). Mizoroki-Heck reaction of 4-bromoanisol and acrylic acid in aqueous solution using newly prepared nanocatalysts. ResearchGate.[Link]
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Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]
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Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Feng, W., et al. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 7(5), 374-383. [Link]
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Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]
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